
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide is a compound that features a piperidine ring, a thiophene ring, and a chloroacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common motif in many biologically active compounds, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could produce a variety of substituted piperidine or thiophene derivatives.
Scientific Research Applications
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-Chloroacetyl)piperidin-4-yl)thiophene-3-carboxamide
- N-(1-(2-Chloroacetyl)piperidin-2-yl)thiophene-3-carboxamide
Uniqueness
N-(1-(2-Chloroacetyl)piperidin-3-yl)thiophene-3-carboxamide is unique due to the specific positioning of the chloroacetyl group and the thiophene ring. This unique structure can lead to different biological activities and chemical reactivity compared to its analogs. The presence of the thiophene ring also adds to its distinct properties, as thiophene derivatives are known for their stability and electronic properties .
Properties
Molecular Formula |
C12H15ClN2O2S |
|---|---|
Molecular Weight |
286.78 g/mol |
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H15ClN2O2S/c13-6-11(16)15-4-1-2-10(7-15)14-12(17)9-3-5-18-8-9/h3,5,8,10H,1-2,4,6-7H2,(H,14,17) |
InChI Key |
HVAGRMQBCIQYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)NC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


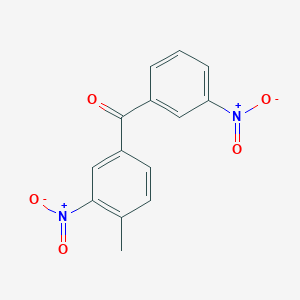
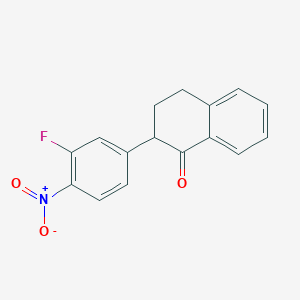
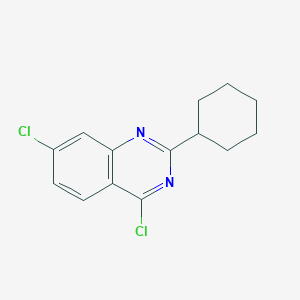

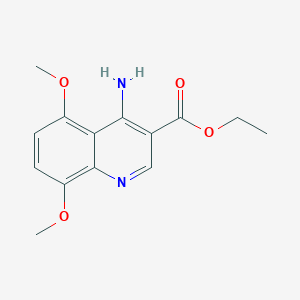
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)

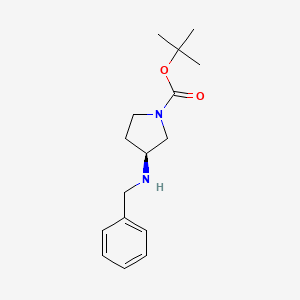

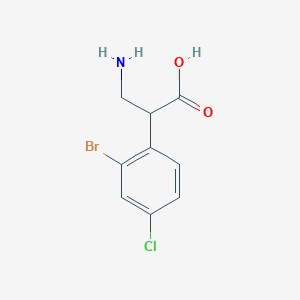
![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)
![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)

